REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][C:8](=[O:22])[NH:9]2)(=[O:3])[CH3:2].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[C:1]([C:4]1[CH:13]=[C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:22])[NH:9]2)(=[O:3])[CH3:2]
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Name
|
5-acetyl-7-benzyloxy-3,4-dihydro-1H-quinolin-2-one
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2CCC(NC2=CC(=C1)OCC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with dioxane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 600 mL dichloromethane/methanol (9:1)
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Type
|
WASH
|
Details
|
The solution is washed with sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=C2C=CC(NC2=CC(=C1)OCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |